molecular formula C21H17N3O2 B2808058 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methoxybenzamide CAS No. 325979-26-8

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methoxybenzamide

Cat. No. B2808058
M. Wt: 343.386
InChI Key: VFRCORZQNAZIEC-UHFFFAOYSA-N
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Description

“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methoxybenzamide” is a chemical compound with a benzimidazole moiety . Benzimidazole compounds have been broadly examined for their potential in various biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2- (1H-benzo [d]imidazol-2-ylthio)-N- (substituted 4-oxothiazolidin-3-yl) acetamides was synthesized and characterized by physicochemical and spectral means . Another study reported the design of a therapeutic active Pd (II) complex with a similar ligand .


Molecular Structure Analysis

The structure of similar compounds has been characterized using various spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR, and single crystal X-ray diffraction .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methoxybenzamide” are not mentioned in the retrieved papers, benzimidazole compounds are known to participate in a variety of chemical reactions .

Scientific Research Applications

Organic Synthesis and Environmental Considerations

  • The compound is involved in water-mediated and environmentally friendly syntheses, highlighting its role in developing sustainable chemical processes. For instance, it is synthesized through a step-wise, tandem, and one-pot approach that utilizes water as a solvent, which is considered environmentally benign. This synthesis provides excellent yields and demonstrates an easy workup process (Y. D. Reddy, C. Reddy, P. Dubey, 2014).

G Protein-Coupled Receptor Agonists

  • Studies have explored the compound's potential as a G Protein-Coupled Receptor-35 (GPR35) agonist, indicating its significance in treating pain, inflammatory, and metabolic diseases. This research led to the discovery of derivatives that showed high agonistic potency against GPR35, contributing to the development of potent GPR35 agonists (Lai Wei et al., 2018).

Antimicrobial Activity

  • Novel fluorine-containing imidazolones derived from the compound have been evaluated for their antimicrobial activity against bacterial and fungal strains. This highlights its utility in addressing the need for new antimicrobial agents with potent activity (N. Desai et al., 2021).

Radiotracer Development for Imaging

  • The compound has been used in the development of radiolabelled nonpeptide angiotensin II antagonists, which are useful for imaging angiotensin II, AT1 receptors. This application is crucial for medical imaging and diagnostics (T. Hamill et al., 1996).

NF-κB Inhibition

  • A series of 2-benzylbenzimidazole analogs, including the compound, were synthesized and investigated for their in vitro activities against LPS-induced NF-κB inhibition. This research contributes to understanding the compound's role in inhibiting NF-κB, a factor involved in inflammatory responses (P. Boggu et al., 2017).

Safety And Hazards

The safety and hazards of similar compounds have been studied. For instance, the cytotoxicity study of a series of synthesized compounds was carried out against human colorectal (HCT116) cell line .

Future Directions

The experimental results and drug-likeness properties of similar compounds suggest their potential applications, which can be developed as potent anticancer drugs in the near future . The research fruitfully rejuvenates the potentials and importance of small molecular weight ligands for experimental oncology .

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-26-15-12-10-14(11-13-15)21(25)24-17-7-3-2-6-16(17)20-22-18-8-4-5-9-19(18)23-20/h2-13H,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRCORZQNAZIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methoxybenzamide

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